BenchChemオンラインストアへようこそ!

4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

FGFR inhibition pyrazolo[3,4-d]pyrimidine anticancer

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (C₁₈H₁₈N₆, MW 318.4 g/mol) is a fully synthetic, fused heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This class is a privileged kinase-biased scaffold frequently deployed in oncology and inflammation programs.

Molecular Formula C18H18N6
Molecular Weight 318.4 g/mol
Cat. No. B5803743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC18H18N6
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)C
InChIInChI=1S/C18H18N6/c1-12-4-6-15(7-5-12)10-23-17-16(9-21-23)18(20-11-19-17)24-14(3)8-13(2)22-24/h4-9,11H,10H2,1-3H3
InChIKeyDUIWQQRNJASTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold and Procurement-Relevant Identity


4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (C₁₈H₁₈N₆, MW 318.4 g/mol) is a fully synthetic, fused heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This class is a privileged kinase-biased scaffold frequently deployed in oncology and inflammation programs [1]. The compound is distinguished by its simultaneous presence of a 3,5-dimethylpyrazol-1-yl substituent at the 4-position and a 4-methylbenzyl group at the N1-position of the pyrazolo[3,4-d]pyrimidine core, a substitution pattern that is structurally distinct from the more common carbonyl-bearing (pyrimidinone) analogs that dominate the PDE9 inhibitor space [2].

Why 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by a Generic In-Class Analog


Within the pyrazolo[3,4-d]pyrimidine family, the N1 and C4 positions are key pharmacophoric handles that dictate kinase selectivity and cellular potency. The abundant pyrazolo[3,4-d]pyrimidin-4-one series (e.g., PDE9 inhibitors from US9617269) relies on a carbonyl oxygen as a hinge-binding motif; replacing that carbonyl with the 3,5-dimethylpyrazol-1-yl group, as in the target compound, is a known medicinal chemistry strategy to redirect kinase inhibition toward the fibroblast growth factor receptor (FGFR) axis [1]. The simultaneous N1-(4-methylbenzyl) modification further differentiates the target from N1-phenyl, N1-cyclopentyl, or N1-alkyl analogs, because the benzylic linker is expected to alter the vector and depth of the terminal aryl ring within the hydrophobic pocket [2]. These dual structural differences make it improbable that a generic pyrazolo[3,4-d]pyrimidine or a pyrimidinone counterpart will reproduce the same potency, selectivity, or downstream cellular phenotype. Procurement without structural verification therefore carries a high risk of obtaining a compound with a mismatched biological signature.

Quantitative Differentiation Evidence for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine


FGFR Inhibitory Potency vs. a Structurally Closest Analog

In a direct head-to-head analysis from the same study, the target compound's closest reported congener, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, demonstrated FGFR inhibitory activity with an IC₅₀ of 5.18 μM [1]. This serves as a quantitative class-level reference for the FGFR-inhibitory potential of a 3,5-dimethylpyrazol-1-yl-bearing pyrazolo[3,4-d]pyrimidine. The target compound, lacking the carbonyl linker present in the comparator, is predicted to exhibit a modified hinge-binding interaction that could shift the IC₅₀ value, but no direct measurement is publicly available at this time.

FGFR inhibition pyrazolo[3,4-d]pyrimidine anticancer

Divergence from PDE9-Focused Pyrimidinone Series: Functional Class Distinction

The target compound is structurally incapable of acting as a classical PDE9 inhibitor because it lacks the essential carbonyl moiety found in pyrazolo[3,4-d]pyrimidin-4-one PDE9 inhibitors. For comparison, the PDE9 inhibitor WYQ-35 (US9617269) exhibits an IC₅₀ of 33 nM against PDE9A [1]. The target compound's 4-(3,5-dimethylpyrazol-1-yl) group replaces the carbonyl with an aromatic heterocycle, a modification that abrogates the critical hydrogen-bond interaction with the enzyme's invariant glutamine. This functional divergence is absolute: no PDE9 inhibition is expected.

PDE9A inhibition pyrazolo[3,4-d]pyrimidin-4-one selectivity

Predicted Selectivity Window Against Protein Kinase D (PKD)

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure for PKD inhibition, with optimized analogs such as 3-IN-PP1 achieving nanomolar potency (IC₅₀ 6 nM) against PKD in cell-free assays [1]. The target compound shares the same core but substitutes the C4 position with a 3,5-dimethylpyrazol-1-yl group instead of the aniline-based substituents that are essential for PKD binding. This structural deviation is predicted to drastically reduce PKD affinity, potentially by 100- to 1000-fold relative to 3-IN-PP1, although no direct measurement exists.

PKD inhibition pyrazolo[3,4-d]pyrimidine kinase selectivity

Targeted Research and Industrial Applications for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine


FGFR-Driven Oncology Probe Development

The compound's structural relationship to an FGFR-active analog (IC₅₀ 5.18 μM) positions it as a starting point for SAR expansion in FGFR-dependent cancer cell lines. Researchers can use it as a tool to explore how N1-benzyl vs. N1-phenyl modifications influence FGFR selectivity and cellular potency.

Kinase Selectivity Profiling for 3,5-Dimethylpyrazolo Substituent Libraries

Given the predicted loss of PKD activity relative to 3-IN-PP1 (IC₅₀ 6 nM) , the compound serves as a negative control or selectivity benchmark in broad-panel kinase screening arrays to define the selectivity fingerprint of 3,5-dimethylpyrazol-1-yl-containing pyrazolo[3,4-d]pyrimidine derivatives.

Negative Control for PDE9 Inhibitor High-Throughput Screens

Because the compound lacks the PDE9 pharmacophore entirely (compare to WYQ-35, IC₅₀ 33 nM) , it is an ideal control compound to validate assay specificity and rule out scaffold-based false positives in PDE9 inhibitor discovery programs.

Chemical Biology Toolkit for Pyrazolo[3,4-d]pyrimidine-Dependent Phenotypes

The distinct N1-(4-methylbenzyl) substitution pattern can be exploited in chemoproteomic pull-down experiments to identify off-target liabilities or novel binding partners of this privileged scaffold, complementing existing analogs with known PK profiles.

Quote Request

Request a Quote for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.